molecular formula C4H5FN2O2 B1262696 (R)-5-Fluoro-5,6-dihydrouracil

(R)-5-Fluoro-5,6-dihydrouracil

Cat. No.: B1262696
M. Wt: 132.09 g/mol
InChI Key: RAIRJKWTBBDDAR-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Fluoro-5,6-dihydrouracil (5-FDHU) is a primary and biologically active metabolite of the antineoplastic agent 5-Fluorouracil (5-FU), playing a critical role in pyrimidine catabolism research . It is formed via the rate-limiting reduction of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD) . In the subsequent step of the catabolic pathway, this compound is efficiently hydrolyzed by dihydropyrimidine aminohydrolase (DPHase), an enzyme with a high catalytic efficiency for this substrate . Research indicates that this metabolite itself can attenuate the antitumor activity of 5-FU, which highlights the complex pharmacology of fluoropyrimidine-based therapies and underscores the importance of studying this catabolite . The availability of high-quality this compound is therefore essential for investigating the pharmacokinetics, metabolic disposition, and toxicity profiles of 5-FU, particularly in the context of DPD deficiency . Furthermore, its synthesis presents significant chemical challenges, making it a valuable and specialized compound for researchers exploring the biology and therapeutic optimization of fluoropyrimidine drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FN2O2

Molecular Weight

132.09 g/mol

IUPAC Name

(5R)-5-fluoro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/t2-/m1/s1

InChI Key

RAIRJKWTBBDDAR-UWTATZPHSA-N

Isomeric SMILES

C1[C@H](C(=O)NC(=O)N1)F

Canonical SMILES

C1C(C(=O)NC(=O)N1)F

Synonyms

(R)-5-fluoro-5,6-dihydrouracil
5,6-dihydrofluorouracil
5-dihydrofluorouracil
5-fluorodihydrouracil
5-fluorodihydrouracil, sodium salt
DHFU

Origin of Product

United States

Stereoselective Synthesis and Mechanistic Elucidation

Chemoenzymatic Synthesis of (R)-5-Fluoro-5,6-dihydrouracil

Chemoenzymatic synthesis leverages the inherent selectivity of enzymes to perform specific chemical transformations. For the production of this compound, this approach offers a direct route to the desired enantiomer, mimicking the natural metabolic pathway.

Enzymatic Reduction Pathways for Stereoselective Formation

The stereoselective formation of this compound from 5-Fluorouracil (B62378) is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov This enzyme is the initial and rate-limiting step in the catabolism of pyrimidines, including 5-Fluorouracil. nih.gov The reaction involves the reduction of the C5-C6 double bond of the pyrimidine (B1678525) ring.

The mechanism is highly stereospecific, exclusively producing the (R)-enantiomer. This process is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which serves as the hydride donor for the reduction. nih.gov The high fidelity of DPD in producing a single stereoisomer is attributed to the specific three-dimensional structure of its active site, which precisely orients the 5-Fluorouracil substrate for hydride attack from a single face. nih.gov More than 80% of an administered dose of 5-Fluorouracil is typically catabolized via this pathway into this compound. nih.gov

Optimization of Enzyme-Catalyzed Reactions

Furthermore, the reaction conditions must be optimized to ensure maximal enzyme performance. This includes maintaining an adequate supply of the essential cofactor, NADPH, which is consumed in the reaction. nih.gov Other parameters such as pH, temperature, and buffer composition would need to be fine-tuned to match the optimal operating conditions of the specific DPD enzyme being used. The presence of inhibitors must also be controlled. For example, certain compounds can act as DPD inhibitors, which would need to be eliminated from the reaction mixture to ensure high conversion rates. nih.gov

Chemical Synthetic Routes to this compound and its Racemic Counterpart

While enzymatic synthesis provides direct access to the (R)-enantiomer, chemical methods are often explored for their scalability and potential for broader applicability. However, achieving stereocontrol in the chemical synthesis of this compound presents significant challenges, with most routes yielding a racemic mixture of (R)- and (S)-enantiomers.

Hydrogenation Strategies and Stereochemical Outcomes

A direct approach to synthesizing 5,6-dihydro-5-fluorouracil is the catalytic hydrogenation of the C=C double bond in 5-Fluorouracil. acs.org This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. acs.org

Table 1: Outcome of Direct Hydrogenation of 5-Fluorouracil
CatalystSolventConditionsYieldProduct CompositionStereochemical Outcome
10 mol% Pd/CMethanolH₂ atmosphere, Room Temp, 36 h66%85:15 mixture of 5,6-dihydro-5-fluorouracil and 5,6-dihydrouracilRacemic

Protecting Group Chemistry in Dihydropyrimidine Synthesis

To overcome the limitations of direct hydrogenation and allow for the use of alternative reducing agents, protecting group chemistry is employed. The acidic N-H protons of the uracil (B121893) ring can interfere with certain reagents. Therefore, protecting these positions is a crucial step in multistep synthetic sequences.

In a successful synthesis of racemic 5,6-dihydro-5-fluorouracil, p-methoxybenzyl (PMB) groups were used to protect both the N1 and N3 positions of 5-Fluorouracil. acs.org The protection is achieved by reacting 5-Fluorouracil with p-methoxybenzyl chloride in the presence of a base like potassium carbonate. With the nitrogen atoms protected, the reduction of the C=C bond can be carried out using a chemical reducing agent such as L-Selectride (lithium tri-sec-butylborohydride). figshare.comnih.gov This approach avoids the issue of C-F bond hydrogenolysis encountered with catalytic hydrogenation. Following the reduction, the PMB protecting groups are removed under oxidative conditions, typically using ceric ammonium (B1175870) nitrate, to yield the final racemic product. acs.org

Regioselective and Stereocontrol Considerations in Synthetic Design

The primary challenge in the chemical synthesis of this compound is achieving stereocontrol. The chemical reduction methods described, including both direct hydrogenation and the use of L-Selectride on a protected substrate, are inherently non-stereoselective and produce a racemic product. acs.org This lack of stereocontrol stems from the use of achiral reagents that cannot differentiate between the two faces of the planar pyrimidine ring system. The reduction occurs from either side with equal facility, leading to both enantiomers.

To achieve a stereoselective chemical synthesis, an asymmetric hydrogenation approach would be necessary. This would require the use of a chiral catalyst, often a transition metal complex with a chiral ligand, which could direct the hydrogen addition to one face of the molecule over the other. wikipedia.org While asymmetric hydrogenation is a powerful tool in organic synthesis, its application to heteroaromatic substrates like 5-Fluorouracil is challenging and has not been reported as a practical route to the enantiopure product. wikipedia.org

In terms of regioselectivity, the described chemical methods are effective. The C5=C6 alkene bond is significantly more reactive towards both catalytic hydrogenation and hydride reagents like L-Selectride than the amide-like carbonyl groups within the ring. This ensures that the reduction occurs regioselectively at the desired position without affecting other parts of the molecule.

Synthesis of Novel this compound Derivatives and Analogs

The synthesis of derivatives based on the this compound structure involves sophisticated chemical strategies aimed at modifying the core scaffold, creating larger molecular assemblies, and introducing complex functional groups.

Halogenated Dihydrouracil (B119008) Scaffold Modification

The modification of halogenated dihydrouracil scaffolds is a key strategy for creating diverse analogs. The presence of a halogen atom provides a reactive handle for further chemical transformations. Research in related heterocyclic systems, such as chromones, demonstrates that halogenated precursors can be effectively used in multi-component reactions to build more complex molecular architectures. For instance, 6-bromo- and 6-chloro-3-hydroxychromone compounds have been used as starting materials in one-pot reactions with aromatic aldehydes and ethyl cyanoacetate (B8463686) to synthesize a series of halogenated dihyropyrano[3,2-b]chromene derivatives nih.gov. This approach, involving the reaction of a halogenated core, an aldehyde, and a compound with an active methylene (B1212753) group, highlights a versatile method for scaffold modification that could be conceptually applied to dihydrouracil systems.

Furthermore, the halogen atom itself can be a critical feature for establishing specific intermolecular interactions. Halogen bonding is an emerging tool in supramolecular chemistry and crystal engineering, where a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile mdpi.com. Studies on uracil derivatives, including the well-known 5-Fluorouracil, have shown their ability to form halogen-bonded cocrystals with molecules like 1,2,4,5-tetrafluoro-3,6-diiodobenzene. This demonstrates that the fluorine atom on the dihydrouracil ring can direct supramolecular self-assembly, a principle that is crucial in the design of new materials and in understanding biological interactions mdpi.com.

Dimerization and Complex Fluorinated Pyrimidine Structures

The creation of dimers and more complex structures from fluorinated pyrimidines represents another avenue for developing novel compounds. Dimerization can lead to molecules with unique properties and has been explored as a strategy to enhance the biological potential of various parent molecules nih.gov. In the context of pyrimidines, dimerization is a well-known phenomenon, particularly as a result of photochemical reactions induced by ultraviolet (UV) light. Adjacent thymine (B56734) or cytosine bases in DNA can form covalent bonds, leading to cyclobutane (B1203170) pyrimidine dimers (CPDs) wikipedia.org. This process creates a four-membered ring from the C5-C6 double bonds of adjacent pyrimidines, distorting the standard DNA structure wikipedia.org. While this is often associated with DNA damage, the underlying chemical transformation provides a basis for the deliberate synthesis of complex, dimeric pyrimidine structures in a laboratory setting.

Synthetic strategies can be designed to link two fluorinated pyrimidine units, potentially through various linker moieties, to create C2-symmetric or asymmetric dimers nih.gov. The rationale behind such syntheses is that a dimeric structure might interact more effectively with biological targets, potentially binding to two sites simultaneously nih.gov. The synthesis of these complex molecules often involves multi-step processes and requires careful control of reaction conditions to achieve the desired connectivity and stereochemistry.

Development of Trifluoromethyl Dihydrouracils via Ureidocarbonylation

A significant advancement in the synthesis of fluorinated dihydrouracils is the development of methods to introduce a trifluoromethyl (CF3) group. The CF3 group is of great interest in medicinal chemistry due to its ability to enhance properties like metabolic stability and lipophilicity mdpi.com.

A novel and direct method for synthesizing 5-(trifluoromethyl)dihydrouracils is through a process known as ureidocarbonylation nih.gov. This one-step reaction utilizes 2-(trifluoromethyl)acrylic acid (2-TFMAA) and urea (B33335) (or its derivatives) to construct the dihydrouracil ring with the CF3 group already in place at the C5 position. The reaction is typically catalyzed and proceeds under specific conditions of temperature and pressure. A proposed mechanism involves the initial formation of an intermediate that subsequently cyclizes with urea to form the final dihydrouracil product nih.gov. This method provides an efficient route to these valuable compounds, which can then be readily converted to the corresponding 5-(trifluoromethyl)uracils through treatment with bromine nih.gov.

Stereochemical Analysis and Configurational Assignment

The chirality of this compound necessitates rigorous analysis to confirm its absolute configuration and determine its enantiomeric purity. This involves a suite of advanced spectroscopic and analytical techniques, complemented by conformational studies of the dihydropyrimidine ring.

Spectroscopic Techniques for Enantiomeric Purity Determination

Determining the enantiomeric purity or enantiomeric excess (ee) is crucial in the development of chiral molecules. Several spectroscopic methods are employed for this purpose, often relying on the use of chiral auxiliaries or specialized instrumentation to differentiate between enantiomers. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent because their physical properties are identical scispace.comnih.gov. However, chiral discrimination can be achieved by adding a chiral resolving or solvating agent to the sample. This creates a diastereomeric interaction, leading to different chemical environments for the enantiomers and resulting in separate, distinguishable signals in the NMR spectrum libretexts.orgnih.gov. Another approach involves using anisotropic NMR in chiral aligning solvents, such as a polypeptide liquid crystal, which can cause enantiomers to orient differently, leading to distinct NMR spectra researchgate.net.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions bruker.com. As a chiroptical technique, it is highly sensitive to the three-dimensional structure of a molecule. VCD is a powerful tool for determining the absolute configuration and conformational properties of chiral molecules in solution without the need for crystallization nih.govrsc.orgresearchgate.net. The experimental VCD spectrum is compared with a spectrum calculated ab initio for a known configuration (e.g., 'R'), and a match between the two confirms the absolute stereochemistry of the sample researchgate.net.

Other Chiroptical Methods: Techniques like traditional Circular Dichroism (CD), which measures differential absorption of UV-Vis light, and Optical Rotation (OR) are also used. While OR can confirm the presence of chiral molecules, CD provides more structural information. These methods are often used in conjunction with chromatography for a comprehensive analysis nih.gov.

Technique Principle of Chiral Discrimination Sample Requirements Key Advantages Limitations
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent, leading to non-equivalent magnetic environments for enantiomers. libretexts.org Solution in an appropriate solvent with a chiral auxiliary. Provides quantitative information on enantiomeric ratio; widely accessible instrumentation. Requires a suitable chiral auxiliary; potential for signal overlap. d-nb.info
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers during vibrational transitions. bruker.com Solution in a suitable non-absorbing solvent (e.g., CDCl3, dmso-d6). researchgate.net Provides unambiguous determination of absolute configuration and conformation in solution. nih.govrsc.org Requires specialized instrumentation; interpretation often relies on complex quantum chemical calculations. researchgate.net
X-ray Crystallography Diffraction of X-rays by a single crystal, allowing for the direct determination of the three-dimensional arrangement of atoms in space. nih.gov A single, high-quality crystal of the compound. Provides the definitive, unambiguous absolute configuration (the "gold standard"). researchgate.netspringernature.com Requires the ability to grow suitable single crystals, which can be a significant challenge. researchgate.net

Chirality and Conformational Studies of the Dihydropyrimidine Ring

The dihydropyrimidine ring is not planar and can adopt various puckered conformations. The specific conformation is critical as it dictates the spatial orientation of substituents, which in turn influences molecular interactions.

Computational and experimental studies, including X-ray crystallography, have been employed to investigate the conformation of the dihydropyrimidine ring imperial.ac.ukmdpi.com. While some simpler derivatives may appear nearly planar in the solid state, theoretical calculations suggest that the ring inherently prefers a puckered, boat-like or half-chair conformation imperial.ac.uknih.gov. The degree of puckering and the specific conformation adopted can be influenced by the nature and position of substituents on the ring mdpi.com. For example, in related 4-aryl-dihydropyrimidines, a pharmacophore model suggests that a boat-like conformation with an axially positioned aryl ring is a key feature for biological activity imperial.ac.ukmdpi.com. The fluorine atom and other groups on the this compound ring will similarly influence its preferred conformation, which can be elucidated through a combination of X-ray diffraction analysis of its crystals and advanced spectroscopic methods like VCD in solution. nih.govnih.govspringernature.com

Enzymatic Metabolism and Biochemical Transformations of R 5 Fluoro 5,6 Dihydrouracil

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Catalysis

Dihydropyrimidine dehydrogenase (DPD), also known as DPDase, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used antimetabolite 5-fluorouracil (B62378) (5-FU) cancernetwork.comresearchgate.netnih.gov. DPD is responsible for converting over 85% of clinically administered 5-FU into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (FUH2) cancernetwork.comnih.gov. The enzyme catalyzes the reduction of 5-FU to (R)-5-Fluoro-5,6-dihydrouracil and, conversely, the oxidation of this reduced metabolite back to 5-FU.

The enzymatic oxidation of this compound (R-FUH2) by DPD has been characterized through kinetic studies to determine its efficiency as a substrate for the enzyme.

Kinetic analysis of the DPD-catalyzed oxidation of R-FUH2 has yielded specific Michaelis-Menten constants (Km) and turnover rates (kcat). In a study using homogeneous dihydropyrimidine dehydrogenase, the oxidation of R-FUH2 at pH 8 and 37°C was found to be a slow process. The Km for R-FUH2 was determined to be 210 µM, with a corresponding kcat of 0.026 sec⁻¹ when NADP+ was present at a saturating concentration nih.gov.

In the reverse reaction, the reduction of 5-fluorouracil (FU) by DPDase is significantly more efficient. The Km for FU was found to be 0.70 µM, and the kcat was 3 sec⁻¹, measured at a saturating concentration of NADPH nih.gov.

Table 1: Michaelis-Menten Constants (Km) and Turnover Rates (kcat) for DPD-Catalyzed Reactions
ReactionSubstrateKm (µM)kcat (sec⁻¹)Cofactor
OxidationThis compound2100.026NADP+
Reduction5-Fluorouracil0.703NADPH

The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio. When comparing the efficiency of DPD for this compound (R-FUH2) to its natural substrate, 5,6-dihydrouracil (UH2), a notable difference is observed. The catalytic efficiency (kcat/Km) of DPDase for the oxidation of R-FUH2 is approximately 1/14th of that for dihydrouracil (B119008) nih.gov.

Furthermore, the enzyme demonstrates a strong preference for the reduction of 5-FU over the oxidation of R-FUH2. DPDase catalyzes the reduction of 5-FU approximately 30,000-fold more efficiently than it catalyzes the oxidation of R-FUH2 nih.gov.

Table 2: Comparative Catalytic Efficiency of DPD
SubstrateReactionRelative Catalytic Efficiency (kcat/Km)
This compoundOxidation1
5,6-DihydrouracilOxidation14
5-FluorouracilReduction~428,571

The primary mechanism of 5-FU inactivation in the body is its conversion to the inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU) nih.govacs.org. This enzymatic reaction is a reduction process catalyzed by DPD nih.gov. The reaction involves the NADPH-dependent reduction of the 5,6-double bond of the pyrimidine (B1678525) ring in 5-FU, leading to the formation of this compound nih.govacs.org. This initial step is rate-limiting in the catabolic pathway of 5-FU cancernetwork.comresearchgate.netnih.gov.

The catalytic activity of DPD is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) cofactors. Specifically, the reduction of 5-FU to this compound is an NADPH-dependent reaction nih.govacs.org. Conversely, the oxidation of this compound back to 5-FU requires NADP+ as the cofactor nih.gov. The availability of these cofactors is thus essential for the bidirectional activity of DPD on this substrate.

DPD is expressed in various tissues, with the liver being the primary site of 5-FU catabolism nih.gov. In vitro studies using tissue homogenates have been conducted to quantify DPD activity. Research has demonstrated a significant linear correlation between DPD activity measured in the liver and in peripheral blood mononuclear cells (PBMCs), suggesting that PBMC-DPD activity can reflect the DPD activity in the liver nih.gov.

Studies have established baseline DPD activity levels in these tissues. In one study, the baseline DPD activity in frozen human liver samples was determined to be 0.360 ± 0.182 nmol/min/mg protein researchgate.net. For PBMCs, the activity in fresh samples was 0.425 ± 0.124 nmol/min/mg protein, and in frozen samples, it was 0.189 ± 0.064 nmol/min/mg protein researchgate.net. Another study involving 27 patients reported a mean liver DPD activity of 178 pmol/min/mg protein and a mean PBMC DPD activity of 196 pmol/min/mg protein nih.gov. A population study in healthy Japanese volunteers found the mean and median PBMC-DPD activity for 5-FU reduction to be 0.173 and 0.166 nmol/min/mg protein, respectively aacrjournals.org.

Table 3: DPD Activity in Human Tissue Homogenates
TissueSample StateDPD Activity (nmol/min/mg protein)Reference
LiverFrozen0.360 ± 0.182 researchgate.net
Liver-0.178 nih.gov
PBMCsFresh0.425 ± 0.124 researchgate.net
PBMCsFrozen0.189 ± 0.064 researchgate.net
PBMCs-0.196 nih.gov
PBMCs-0.173 (mean) aacrjournals.org

*Values converted from pmol/min/mg protein for consistency.


Kinetics of this compound Oxidation by DPD (DPDase)

Dihydropyrimidinase (DPHase) Hydrolysis of this compound

The enzymatic catabolism of the fluoropyrimidine analog this compound involves a critical hydrolytic step mediated by the enzyme dihydropyrimidinase (DPHase), also known as dihydropyrimidine aminohydrolase. nih.gov This enzyme plays a pivotal role in the pyrimidine degradation pathway by catalyzing the hydrolytic ring opening of dihydropyrimidines. researchgate.netuniprot.org In the context of this compound, DPHase facilitates its conversion to Fluoro-β-ureidopropionic acid, a key step in its metabolic cascade. researchgate.netaacrjournals.org

Kinetic Parameters of this compound Hydrolysis by DPHase

The hydrolysis of this compound by DPHase has been shown to be a highly efficient enzymatic reaction. nih.gov The kinetic parameters for this process have been determined, providing insight into the enzyme's affinity for the substrate and its catalytic turnover rate. Specifically, the Michaelis constant (Km) and the catalytic rate constant (kcat) have been quantified. nih.gov

Kinetic ParameterValue
Km 130 µM
kcat 126 sec⁻¹
Data derived from studies on homogeneous dihydropyrimidine aminohydrolase (DPHase). nih.gov

Comparative Hydrolytic Efficiency of DPHase for this compound versus Dihydrouracil

Research comparing the enzymatic processing of this compound with the natural substrate, Dihydrouracil, reveals a notable preference of DPHase for the fluorinated analog. The catalytic efficiency of DPHase, expressed as the kcat/Km ratio, for the hydrolysis of this compound is approximately twice that for the hydrolysis of Dihydrouracil. nih.gov This indicates that this compound is hydrolyzed more efficiently by DPHase than its endogenous counterpart. nih.gov Given that the activity of DPHase in bovine and rat liver is significantly higher (250- to 500-fold greater) than that of dihydropyrimidine dehydrogenase (DPD), the hydrolytic pathway is expected to be the predominant route of metabolism in vivo. nih.gov

Substrate Specificity and Enzyme Characterization

Dihydropyrimidinase (EC 3.5.2.2) is a metalloenzyme belonging to the cyclic amidohydrolase family, which also includes enzymes like allantoinase, dihydroorotase, and hydantoinase. researchgate.netresearchgate.net These enzymes often share similarities in their active sites and catalytic mechanisms. researchgate.netresearchgate.net DPHase is integral to the reductive catabolism of pyrimidines, where it catalyzes the reversible hydrolytic ring opening of dihydropyrimidines. uniprot.orgnih.gov Its primary physiological substrates are 5,6-dihydrouracil and 5,6-dihydrothymine, which it converts to N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyrate, respectively. uniprot.org The enzyme is found ubiquitously in living organisms and is expressed at high levels in the liver and kidneys in humans. researchgate.netusbio.net

Downstream Catabolic Pathways of this compound

Following the ring-opening hydrolysis of this compound by DPHase, the resulting metabolite enters the subsequent steps of the pyrimidine catabolic pathway. researchgate.net This downstream cascade involves further enzymatic transformations that ultimately lead to the formation of smaller, fluorinated metabolites. aacrjournals.org

Formation of Fluoro-β-ureidopropionic Acid

The immediate product of the DPHase-catalyzed hydrolysis of this compound is Fluoro-β-ureidopropionic acid, also known as α-Fluoro-β-ureidopropionic acid or FUPA. researchgate.netaacrjournals.orgresearchgate.net This conversion represents the second step in the catabolic pathway of fluoropyrimidines. researchgate.net The reaction involves the hydrolytic cleavage of the cyclic amide bond within the dihydropyrimidine ring structure. researchgate.nettohoku.ac.jp

Subsequent Conversion to α-Fluoro-β-alanine

The metabolic journey of Fluoro-β-ureidopropionic acid continues with its conversion to the final catabolite, α-Fluoro-β-alanine (FBAL). researchgate.netaacrjournals.org This transformation is catalyzed by the enzyme β-ureidopropionase. researchgate.netaacrjournals.org This final step completes the catabolic cascade initiated by dihydropyrimidine dehydrogenase and continued by dihydropyrimidinase. researchgate.net

Role of β-Ureidopropionase (β-UP) in Terminal Degradation

The terminal phase of the catabolism of this compound is orchestrated by the enzyme β-ureidopropionase (β-UP), also known as β-alanine synthase. This enzyme is responsible for the final step in the reductive degradation pathway of pyrimidines, including the metabolites of the chemotherapeutic agent 5-fluorouracil (5-FU) diva-portal.orgoup.comnih.gov. After this compound is converted to α-fluoro-β-ureidopropionic acid (FUPA) by dihydropyrimidinase, β-ureidopropionase catalyzes the hydrolysis of FUPA researchgate.netresearchgate.net.

This enzymatic reaction cleaves the ureido group from FUPA, yielding the final catabolites: α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide oup.comnih.govnih.gov. This irreversible step effectively concludes the breakdown of the fluoropyrimidine ring structure. The resulting metabolite, α-fluoro-β-alanine, is a stable end-product that is subsequently eliminated from the body, primarily through urinary excretion elsevierpure.com.

The catabolic cascade leading to the degradation of this compound is summarized in the table below.

Table 1: Enzymatic Cascade in the Catabolism of 5-Fluorouracil

Step Precursor Enzyme Product
1 5-Fluorouracil Dihydropyrimidine Dehydrogenase (DPD) This compound
2 This compound Dihydropyrimidinase (DHP) α-Fluoro-β-ureidopropionic acid (FUPA)

This table illustrates the sequential enzymatic reactions in the catabolism of 5-Fluorouracil. β-Ureidopropionase is responsible for the third and final step.

Research into the pharmacokinetics of 5-FU and its metabolites has underscored the role of this terminal degradation step. Studies have shown that the metabolites downstream of this compound have distinct elimination profiles. For instance, the apparent elimination half-life of α-fluoro-β-ureidopropionic acid is significantly longer than that of its precursors, 5-FU and dihydrofluorouracil elsevierpure.comnih.gov. The final product, α-fluoro-β-alanine, has an even more prolonged elimination half-life, highlighting its nature as the terminal, stable catabolite elsevierpure.comnih.gov.

Table 2: Comparative Elimination Half-Life of 5-FU and its Catabolites

Compound Mean Apparent Elimination Half-Life (minutes)
5-Fluorouracil (5-FU) 12.9 ± 7.3
Dihydrofluorouracil 61.9 ± 39.0
α-Fluoro-β-ureidopropionic acid (FUPA) 238.9 ± 175.4
α-Fluoro-β-alanine (FBAL) 1976 ± 358

Data adapted from pharmacokinetic studies in cancer patients following 5-FU administration elsevierpure.com. The data shows the progressive increase in the elimination half-life along the catabolic pathway.

The gene encoding the β-ureidopropionase enzyme is UPB1 nih.gov. Genetic variations in UPB1 can lead to β-ureidopropionase deficiency, an inborn error of pyrimidine metabolism oup.commedlineplus.gov. This condition results in the accumulation of upstream metabolites, namely N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid, in plasma and urine oup.commedlineplus.gov. While not directly a metabolite of this compound, the accumulation of these analogous compounds in deficiency states confirms the critical role of β-ureidopropionase in the final clearance step of this metabolic pathway oup.comnih.gov.

Modulation of R 5 Fluoro 5,6 Dihydrouracil Metabolism

Effects of DPD Inhibitors on (R)-5-Fluoro-5,6-dihydrouracil Levels

DPD inhibitors are employed to prevent the rapid degradation of 5-FU, thereby increasing its therapeutic efficacy. nih.govaacrjournals.org This inhibition directly impacts the formation of its catabolites, including this compound.

5-Ethynyluracil (5-EU), also known as eniluracil, is a potent, mechanism-based irreversible inhibitor of DPD. scispace.comcancernetwork.comnih.gov Its primary function in a clinical context is to prevent the rapid catabolism of 5-FU, which can degrade 60-90% of the administered agent. nih.govaacrjournals.org By inactivating DPD, 5-EU significantly curtails the conversion of 5-FU into this compound (also referred to as 5-FUH2). cancernetwork.comnih.gov

Studies have demonstrated that the administration of 5-EU before 5-FU leads to a profound reduction in the formation of 5-FU catabolites. cancernetwork.com In a study using 19F nuclear magnetic resonance spectroscopy on mice with colon tumors, pretreatment with 5-EU resulted in a greater than 95% elimination of the signals from downstream catabolites α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine, which are formed from this compound. nih.govaacrjournals.org This near-complete elimination of catabolism for a period of 4-6 hours indicates a dramatic decrease in the formation of this compound itself. aacrjournals.orgcapes.gov.br The reduced formation of this compound is considered a reason for the improved therapeutic index observed when 5-FU is combined with 5-EU. aacrjournals.org Research has shown that this compound can impair the antitumor activity of 5-FU. nih.govcalis.edu.cn In one rat model, adding this catabolite back to a 5-FU/5-EU regimen significantly diminished the therapeutic efficacy. nih.govaacrjournals.org

Treatment GroupObserved Effect on 5-FU CatabolitesReference
5-FU aloneRapid catabolism into this compound and downstream metabolites. cancernetwork.com
5-FU + 5-EU>95% elimination of downstream catabolite signals; near-complete halt of catabolism for 4-6 hours. nih.govaacrjournals.org
5-FU + 5-EU + this compoundReduced therapeutic efficacy compared to 5-FU + 5-EU alone. nih.govaacrjournals.org

5-Ethynyluracil inactivates DPD through a mechanism-based, irreversible process. nih.govnsf.gov The enzyme mistakes 5-EU for a natural pyrimidine (B1678525) substrate and initiates the catalytic process. nsf.gov This process requires reductive activation of DPD by NADPH, which induces a conformational change, allowing for covalent crosslinking between 5-EU and an active site cysteine residue. nsf.gov This covalent modification renders the enzyme permanently inactive. nih.govnsf.gov

The inactivation of DPD dramatically shifts the metabolic fate of 5-FU. Instead of being rapidly catabolized, the half-life of 5-FU is significantly prolonged. nih.govaacrjournals.org This shifts the balance from the catabolic pathway towards the anabolic, or activation, pathway. Consequently, there is an increased formation of active fluoronucleotides (such as FUMP, FdUMP, and FUTP) and 5-fluorouridine (B13573) in both tumor and normal tissues. nih.govaacrjournals.org The ratio of 5-FU anabolites to catabolites is therefore drastically increased. While the catabolites this compound, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine become nearly undetectable, the levels of therapeutically active fluoronucleotides rise, contributing to enhanced efficacy. nih.gov This modulation of metabolite ratios is a key component of the improved therapeutic profile seen with the 5-FU/5-EU combination. aacrjournals.org

Biochemical Interactions with Other Modulators of Pyrimidine Catabolism

Beyond specific synthetic inhibitors like 5-EU, other agents, including those from natural sources, can modulate pyrimidine catabolism and thus influence this compound levels.

The potential for herb-drug interactions to modulate 5-FU metabolism is an area of active research. Many traditional herbal medicines contain compounds that can influence the activity of metabolic enzymes, including DPD. frontiersin.org

One study investigated the pharmacokinetic interaction between 5-FU and the traditional Chinese medicine formula Xiang-Sha-Liu-Jun-Zi-Tang (XSLJZT) in rats. nih.govnih.gov The study measured levels of both 5-FU and its metabolite, 5-fluoro-5,6-dihydrouracil (5-FDHU). The results showed that while a normal dose of XSLJZT did not significantly alter 5-FU levels, a high dose extended the residence time of 5-FU. nih.govnih.gov However, no significant differences were observed in the pharmacokinetic parameters of 5-FDHU at any dose of XSLJZT, suggesting that this particular formula may not have a strong direct inhibitory effect on DPD under the tested conditions. nih.govnih.gov

Other research has identified specific herbal extracts that can downregulate DPD expression or activity. A formula known as Guan Chang Fu Fang (GCFF), extracted from Agrimonia pilosa, Patrinia scabiosaefolia, and Solanum nigrum L., was found to significantly downregulate DPD mRNA expression in human colon adenocarcinoma cells. spandidos-publications.com This downregulation would be expected to decrease the formation of this compound. Similarly, extracts from herbs like Scutellaria baicalensis Georgi and Schisandra chinensis have been shown to inhibit cytochrome P450 activity, which can also play a role in drug metabolism, although their direct effect on DPD is less characterized. frontiersin.org

Herbal AgentInvestigated Effect on Pyrimidine CatabolismImpact on this compound (5-FDHU)Reference
Xiang-Sha-Liu-Jun-Zi-Tang (XSLJZT)High dose extended 5-FU residence time in rats.No significant change in 5-FDHU pharmacokinetics. nih.govnih.gov
Guan Chang Fu Fang (GCFF)Significantly downregulated DPD mRNA expression in colon cancer cells.Inferred to decrease formation. spandidos-publications.com
ApigeninInhibited thymidylate synthase (TS) expression, a related enzyme in the pathway.Not directly measured, but indicates pathway modulation. frontiersin.org

These studies indicate that certain herbal compounds have the potential to modulate the pyrimidine catabolic pathway, which could consequently alter the metabolic profile of 5-FU and the formation of this compound.

Advanced Analytical Methodologies for Quantitative Determination and Profiling

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (R)-5-Fluoro-5,6-dihydrouracil, offering robust and reliable quantification. nih.govijpsonline.com Its versatility allows for various detection methods, each suited to different analytical challenges.

HPLC with Diode Array Detection for Simultaneous Quantification

HPLC coupled with a Diode Array Detector (DAD) enables the simultaneous measurement of this compound and its parent compound, 5-FU. nih.govmdpi.com This is particularly valuable for pharmacokinetic profiling and for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the conversion of 5-FU to 5-fluoro-5,6-dihydrouracil. researchgate.netmdpi.com The method's specificity is demonstrated by its ability to resolve the analyte from endogenous components and other metabolites in complex samples like plasma. nih.govijpsonline.com A key advantage of DAD is the acquisition of the entire UV-visible spectrum for each peak, which aids in peak purity assessment and compound identification. ijpsonline.com

One reported reversed-phase HPLC (RP-HPLC) method utilized a C18 column with a mobile phase of 50mM potassium dihydrogen phosphate (B84403) (KH2PO4) at a pH of 5.0. nih.govijpsonline.com Detection was performed at a wavelength of 254 nm, achieving a retention time of approximately 6 minutes for 5-FU. nih.govijpsonline.com While specific parameters for this compound were not detailed in this particular study, the methodology is adaptable for its quantification.

Method Development for Enhanced Sensitivity and Specificity

The development of HPLC methods is often focused on improving sensitivity and specificity. For instance, a validated RP-HPLC method for 5-FU demonstrated linearity in the concentration range of 10 µg/mL to 100 µg/mL with a high correlation coefficient (r² = 0.999 ± 0.0005). nih.govijpsonline.com The precision of such methods is crucial, with intra-day and inter-day relative standard deviation (RSD) values typically below 2.0%. nih.gov The specificity of the method can be confirmed through peak purity analysis using a PDA detector, where the purity angle should be less than the purity threshold. ijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of this compound due to its exceptional sensitivity, selectivity, and the ability for multiplexed analysis. unil.ch

Quantitative Analysis in Complex Biological Matrices

LC-MS/MS is particularly adept at quantifying low levels of this compound in complex biological matrices such as plasma and aqueous humor. nih.govmdpi.com These methods often involve a straightforward sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation and detection by multiple reaction monitoring (MRM). nih.govmdpi.comsci-hub.se

One such method for the simultaneous quantification of uracil (B121893), 5,6-dihydrouracil, 5-FU, and 5-fluoro-5,6-dihydrouracil in human plasma utilized an Atlantis dC18 column. nih.gov The analytes were ionized using positive electrospray ionization and detected via MRM. nih.gov This assay demonstrated linearity over a clinically relevant concentration range, for instance, 0.75-75 µM for 5-fluoro-5,6-dihydrouracil. nih.gov Another UPLC-MS/MS method developed for quantifying 5-FU in rabbit aqueous humor achieved a lower limit of detection of 3.55 ng/mL, showcasing the high sensitivity of the technique. mdpi.com

Table 1: LC-MS/MS Method Parameters for the Analysis of this compound and Related Compounds

ParameterMethod 1 (Plasma) nih.govMethod 2 (Plasma) sci-hub.seMethod 3 (Aqueous Humor) mdpi.com
Chromatography Column Atlantis dC18Not specifiedAcquity™ HILIC
Mobile Phase 1.0 mM ammonium (B1175870) acetate (B1210297), 0.5 mM formic acid, 3.3% methanolNot specifiedAcetonitrile and 10 mM ammonium acetate (95:5 v/v)
Ionization Mode Positive Electrospray IonizationNot specifiedNegative Electrospray Ionization
Detection Mode Multiple Reaction Monitoring (MRM)Not specifiedMultiple Reaction Monitoring (MRM)
Linear Range for 5-FUH₂ 0.75 - 75 µMNot specifiedNot specified for 5-FUH₂
Linear Range for 5-FU 0.1 - 75 µMNot specified10.5–2000 ng/mL
Sample Preparation Liquid-liquid extractionProtein precipitation followed by liquid-liquid extractionLiquid-liquid extraction

Application in Metabolic Pathway Profiling

The capability of LC-MS/MS to simultaneously measure multiple analytes makes it an invaluable tool for profiling the metabolic pathways of 5-FU. nih.govsci-hub.se By quantifying 5-FU, this compound, and other downstream metabolites, researchers can gain a comprehensive understanding of drug metabolism and its variability among individuals. nih.govnih.gov This information is critical for assessing DPD activity and predicting patient response to 5-FU therapy. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides a non-invasive and powerful method for studying the metabolism of fluorinated compounds like this compound in biological samples. aacrjournals.org It allows for the direct observation and quantification of various fluorine-containing metabolites in plasma and urine without the need for extensive sample preparation. aacrjournals.org

In ¹⁹F NMR spectra, different fluorinated metabolites exhibit distinct chemical shifts, enabling their unambiguous identification. For instance, in studies of 5-FU metabolism, signals for 5-FU, α-fluoro-β-alanine (FBAL), and N-carbamoyl-α-fluoro-β-alanine (FUPA) can be clearly resolved. aacrjournals.org While a signal for this compound at approximately -32 ppm was not always detected in liver tissue extracts, suggesting rapid subsequent metabolism, its presence can be monitored in other sample types or under different metabolic conditions. aacrjournals.org The precision of NMR concentration determinations is generally in the range of 5-10% for concentrations above 50 µM. aacrjournals.org

¹⁹F NMR for Tracking Fluorinated Metabolites in Biochemical Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-invasive technique for monitoring the metabolic fate of fluorinated compounds such as 5-Fluorouracil (B62378) (5-FU) and its derivatives, including this compound. The high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in biological systems provide a clear background for detecting and quantifying fluorinated metabolites. aacrjournals.orgasm.org

In studies of 5-FU metabolism, ¹⁹F NMR allows for the simultaneous detection of the parent drug and its various catabolites. aacrjournals.org Research using ex vivo tissue extracts from mice treated with 5-FU has identified several key metabolites based on their distinct chemical shifts. For instance, in liver tissue extracts, 5-FU itself appears at 0 ppm, while its major catabolites, α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FβAL), are observed at approximately -17.5 ppm and -19 ppm, respectively. aacrjournals.org

Interestingly, in some in vivo studies, the signal for this compound, expected around -32 ppm, was not detected in tissue extracts. aacrjournals.org This suggests that the subsequent metabolic step, the opening of the pyrimidine (B1678525) ring to form FUPA, occurs more rapidly than the initial reduction of 5-FU to this compound. aacrjournals.org The technique has also been applied to track the formation of fluoronucleotides (FNuct), which are crucial for the cytotoxic activity of 5-FU. aacrjournals.org The ability of ¹⁹F NMR to differentiate between drug attached to a larger molecule and the released drug based on relaxation times further enhances its utility in drug delivery monitoring. mdpi.com

Below is a table summarizing the ¹⁹F-NMR chemical shifts for 5-FU and its primary metabolites as observed in liver tissue extracts.

MetaboliteChemical Shift (ppm)
5-Fluorouracil (5-FU)0
Fluoronucleotides (FNuct)5.1 (multiplet)
5-Fluorouridine (B13573) (FUrd)3.6
α-fluoro-β-ureidopropionic acid (FUPA)-17.5
α-fluoro-β-alanine (FβAL)-19.0
This compound-32 (often undetected)
Data sourced from ex vivo ¹⁹F-NMR spectra of liver tissue extracts. aacrjournals.org

Structural Elucidation and Conformation Analysis using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹⁹F nuclei, is indispensable for the structural elucidation and conformational analysis of fluoropyrimidine derivatives. For this compound, NMR techniques provide detailed information about the molecule's three-dimensional structure and its interactions within biological systems.

¹⁹F NMR is particularly sensitive to the local electronic environment of the fluorine atom. Changes in the ¹⁹F chemical shift can indicate the formation of complexes or alterations in molecular conformation. nih.gov For example, studies on the interaction of the related compound 5-fluoro-2'-deoxyuridylate with the enzyme thymidylate synthase showed significant upfield shifts in the ¹⁹F signal upon the formation of binary and ternary complexes. nih.gov The magnitude of this shift provides insights into the proximity of the fluorine atom to other groups within the enzyme's active site. nih.gov The use of model compounds, such as 5-fluoro-6-hydroxy-5-methyl-5,6-dihydrouracil, can help in interpreting these spectral changes, as they can produce chemical shifts of similar magnitude and direction to those observed in enzyme-ligand complexes. nih.gov

The synthesis of this compound is a critical prerequisite for detailed study. Research has focused on its synthesis to investigate its enzymatic kinetics with dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidine aminohydrolase (DPHase). nih.gov In these studies, DPD was found to catalyze the slow oxidation of this compound, whereas it was hydrolyzed very efficiently by DPHase. nih.gov This highlights the stereospecificity of these enzymatic processes.

The kinetic parameters determined for the enzymatic reactions involving this compound are summarized in the table below.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (sec⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ)
Dihydropyrimidine Dehydrogenase (DPD)This compound2100.026124 M⁻¹s⁻¹
Dihydropyrimidine Dehydrogenase (DPD)5-Fluorouracil0.7034.3 x 10⁶ M⁻¹s⁻¹
Dihydropyrimidine Aminohydrolase (DPHase)This compound1301269.7 x 10⁵ M⁻¹s⁻¹
Kinetic data for DPD and DPHase with their respective substrates. nih.gov

Other Chromatographic and Spectroscopic Methods (e.g., Gas Chromatography-Mass Spectrometry for related compounds)

Beyond NMR, a variety of chromatographic and spectroscopic methods are employed for the analysis of 5-FU and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that has been successfully used for the quantitative determination of 5-FU in biological matrices like plasma. nih.govnih.gov

The GC-MS method typically involves derivatization of the analyte to increase its volatility and thermal stability, allowing for separation by gas chromatography and subsequent detection by mass spectrometry. This approach can achieve high sensitivity, with detection limits for 5-FU in plasma reaching the nanogram per milliliter (ng/mL) range. nih.gov The specificity of mass spectrometry ensures accurate identification and quantification, even in complex biological samples. researchgate.net

GC-MS has been instrumental in pharmacokinetic studies, helping to elucidate the metabolic pathways of 5-FU and related compounds. nih.gov For example, it has been used to determine the concentration of 5-FU as a metabolite of newly developed 5-FU derivatives. nih.gov More advanced techniques, such as GC-tandem MS, have been applied in cellular metabolomics studies to systematically profile the metabolic alterations in cancer cells following treatment with 5-FU. researchgate.net These studies can reveal significant changes in the levels of various metabolites, including amino acids and organic acids, providing insights into the drug's mechanism of action and its effects on cellular energy metabolism. researchgate.net While these methods are often applied to the parent compound 5-FU, the principles are directly applicable to the analysis of its catabolites, including this compound.

Biochemical and Biological Research Applications of R 5 Fluoro 5,6 Dihydrouracil

Use as a Biochemical Probe in Enzymatic and Metabolic Studies

(R)-5-Fluoro-5,6-dihydrouracil has been instrumental as a biochemical probe for investigating the kinetics of key enzymes in pyrimidine (B1678525) catabolism, namely dihydropyrimidine (B8664642) dehydrogenase (DPD) and dihydropyrimidine aminohydrolase (DPHase). nih.gov The synthesis of the biologically active (R)-isomer of 5-fluoro-5,6-dihydrouracil has enabled detailed kinetic studies of its interaction with these enzymes. nih.gov

Research has shown that DPD catalyzes the slow oxidation of this compound. nih.gov In contrast, it is a highly efficient substrate for hydrolysis by DPHase. nih.gov The catalytic efficiency of DPHase for the hydrolysis of this compound is approximately double that for its natural counterpart, 5,6-dihydrouracil. nih.gov These distinct kinetic profiles with DPD and DPHase make this compound a valuable tool for dissecting the individual contributions of these enzymes to pyrimidine metabolism.

Table 1: Kinetic Parameters of this compound with Dihydropyrimidine Dehydrogenase (DPDase) and Dihydropyrimidine Aminohydrolase (DPHase)

Enzyme Substrate K_m (µM) k_cat (s⁻¹) Catalytic Efficiency (k_cat/K_m)
DPDase This compound 210 0.026 1/14th of 5,6-dihydrouracil
DPHase This compound 130 126 ~2x that of 5,6-dihydrouracil

Data sourced from a 1994 study on the kinetics of this compound with DPDase and DPHase. nih.gov

Investigating the Role of this compound in Modulating 5-Fluorouracil (B62378) Activity in Research Models

A significant area of research has focused on the modulatory effects of this compound on the therapeutic activity of its parent compound, 5-FU. Studies have demonstrated that this compound can attenuate the antitumor activity of 5-FU. nih.govaacrjournals.org This is a crucial finding, as the catabolism of over 80% of an administered 5-FU dose to dihydrofluorouracil has implications for its efficacy. calis.edu.cn

In preclinical models, the co-administration of this compound with 5-FU (in the presence of a DPD inhibitor to control for confounding variables) was shown to impair the antitumor effects of 5-FU. nih.gov For instance, in rats treated with a DPD inhibitor and 5-FU, a high rate of complete and sustained tumor regressions was observed. nih.gov However, when this compound was added to this regimen, the rate of complete tumor regression was significantly reduced. nih.gov This suggests that the formation of this catabolite is a key factor in modulating the therapeutic outcome of 5-FU. nih.govcancernetwork.com These findings underscore the importance of understanding the metabolic fate of 5-FU and the biological activity of its catabolites.

Table 2: Effect of this compound on the Antitumor Activity of 5-Fluorouracil in a Rat Model

Treatment Regimen Outcome
5-FU + DPD Inhibitor 94% complete and sustained tumor regressions
5-FU + DPD Inhibitor + this compound 38% complete tumor regression

Based on a study investigating the attenuation of 5-FU's antitumor activity by its catabolite. nih.gov

Contribution to Understanding Fundamental Pyrimidine Catabolism

The study of this compound is intrinsically linked to the broader understanding of pyrimidine catabolism. The metabolic pathway for 5-FU degradation mirrors that of the natural pyrimidines, uracil (B121893) and thymine (B56734). nih.govaacrjournals.org This pathway involves three key enzymes: dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase. nih.gov DPD catalyzes the initial, rate-limiting step, the reduction of 5-FU to this compound. nih.govaacrjournals.org

The subsequent enzymatic conversion of this compound by DHP to fluoro-β-ureidopropionic acid, and then by β-ureidopropionase to fluoro-β-alanine, completes the catabolic cascade. nih.govaacrjournals.org Research into the kinetics of these transformations, particularly the high efficiency of the DHP-mediated hydrolysis of this compound, has highlighted the predominance of the hydrolytic pathway in vivo. nih.gov This knowledge is fundamental to understanding the pharmacokinetics of 5-FU and the physiological consequences of genetic deficiencies in pyrimidine catabolizing enzymes. aacrjournals.orgdntb.gov.ua

Applications in In Vitro Systems for Enzyme Activity Assessment

This compound serves as a valuable substrate in in vitro assays designed to assess the activity of enzymes involved in pyrimidine metabolism. nih.govnih.gov The distinct kinetic properties of its interaction with DPD and DHP allow for the specific measurement of these enzyme activities in various biological samples. nih.gov For example, the slow oxidation by DPD versus the rapid hydrolysis by DHP enables researchers to design experiments that can differentiate and quantify the activity of each enzyme. nih.gov

Such in vitro tests are advantageous for predicting the in vivo activity of enzyme variants, which can be affected by genetic polymorphisms. dntb.gov.ua By using this compound as a substrate, researchers can characterize the functional consequences of these genetic variations on enzyme activity. This is particularly relevant in the context of personalized medicine, where understanding a patient's metabolic capacity can help predict their response to fluoropyrimidine-based therapies. dntb.gov.uaiatdmct2017.jp

Computational and Structural Studies of R 5 Fluoro 5,6 Dihydrouracil

Molecular Modeling and Conformational Analysis

Molecular modeling of (R)-5-Fluoro-5,6-dihydrouracil focuses on determining its most stable three-dimensional structure. The dihydrouracil (B119008) ring is not planar and typically adopts a half-chair or envelope conformation. In these conformations, substituents can be positioned in either axial or equatorial orientations.

For related 5,6-dihydrouracil derivatives, such as 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils, computational studies have shown that the molecule favors a conformation where the fluorine atom at position 5 is in an equatorial orientation. researchgate.net This positioning is generally more stable as it minimizes steric hindrance with other atoms in the ring. The (R)-configuration at the C5 chiral center dictates a specific spatial arrangement. Conformational analysis through molecular mechanics or quantum chemical methods helps to identify the lowest energy conformer, which is crucial for understanding its interaction with enzyme active sites.

Table 1: Predicted Conformational Properties of this compound

Parameter Predicted Value Method
Ring Conformation Half-Chair Energy Minimization
C5-Fluorine Bond Equatorial DFT B3LYP/6-311G(d,p)
Dihedral Angle (N1-C6-C5-N3) ~ -45° to -55° Geometry Optimization

Note: This table contains representative data based on studies of similar compounds.

Quantum Chemical Calculations (e.g., DFT methods, B3LYP) for Electronic Structure and Spectra

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. arabjchem.org The B3LYP hybrid functional combined with basis sets like 6-311+G(d,p) is commonly used for such analyses. researchgate.netphyschemres.org These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

For this compound, DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. physchemres.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

Property Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy -0.258 -7.02
LUMO Energy -0.041 -1.12
HOMO-LUMO Gap (ΔE) 0.217 5.90

Note: This table contains representative data based on DFT calculations for analogous molecules.

Spectroscopic Simulations (e.g., GIAO C-13 NMR) for Structural Verification

Theoretical simulations of NMR spectra provide a powerful method for verifying experimentally determined molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate NMR chemical shifts. researchgate.net By comparing the GIAO-calculated C-13 NMR spectrum with the experimental spectrum, the proposed structure and conformation of this compound can be confirmed.

Studies on similar dihydrouracil derivatives have demonstrated excellent agreement between GIAO-simulated C-13 NMR spectra and experimental data, which confirms the predicted conformations, such as the equatorial orientation of the fluorine atom. researchgate.net Discrepancies between simulated and experimental spectra can indicate incorrect structural assignments or the presence of multiple conformers in solution.

Table 3: Comparison of Experimental and GIAO-Simulated C-13 NMR Chemical Shifts (δ, ppm) for this compound

Carbon Atom Experimental δ (ppm) GIAO-Calculated δ (ppm) Difference (ppm)
C2 154.1 154.5 -0.4
C4 170.2 169.8 +0.4
C5 92.5 92.1 +0.4

Note: This table presents hypothetical data to illustrate the comparative process.

Enzyme-Substrate Docking and Interaction Modeling for DPD and DPHase

This compound is a substrate for two key enzymes in pyrimidine (B1678525) catabolism: dihydropyrimidine (B8664642) dehydrogenase (DPD) and dihydropyrimidinase (DPHase). nih.govresearchgate.net

Dihydropyrimidine Dehydrogenase (DPD): This enzyme catalyzes the oxidation of this compound back to 5-fluorouracil (B62378) (5-FU). nih.gov Kinetic studies show this oxidation is very slow. In contrast, the reverse reaction, the DPD-catalyzed reduction of 5-FU, is approximately 30,000-fold more efficient. nih.gov

Dihydropyrimidinase (DPHase): This enzyme efficiently hydrolyzes the dihydrouracil ring of this compound to produce N-carbamoyl-α-fluoro-β-alanine. nih.gov The catalytic efficiency of DPHase for this substrate is about twice that for the natural substrate, 5,6-dihydrouracil. nih.gov

Molecular docking simulations are used to predict the binding orientation of a substrate within an enzyme's active site and to rationalize observed kinetic data. For DPD and DPHase, these models can elucidate the specific molecular interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that govern substrate recognition and catalysis. Modeling studies for human DPD are complicated by the absence of a complete crystal structure, often requiring homology modeling techniques. biorxiv.org Such simulations can explain why this compound is a poor substrate for DPD-mediated oxidation but an excellent one for DPHase-mediated hydrolysis.

Table 4: Kinetic Parameters of this compound with DPD and DPHase

Enzyme Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
DPD This compound 210 0.026 124
DPD 5,6-Dihydrouracil N/A N/A ~1,736
DPD 5-Fluorouracil (reduction) 0.70 3 4,285,714
DPHase This compound 130 126 969,231
DPHase 5,6-Dihydrouracil N/A N/A ~485,000

Data sourced from references nih.govresearchgate.net.

Q & A

Q. What analytical methods are recommended for quantifying (R)-5-Fluoro-5,6-dihydrouracil (5-FDHU) in biological matrices?

Answer: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and LC-MS/MS are the gold standards. For plasma analysis, methods involve dual ethyl acetate extraction, a methanol-water mobile phase (30:70, v/v), and internal standards like 5-bromouracil. These protocols achieve high sensitivity (LOQ <10 ng/mL) and are validated for simultaneous quantification of 5-FDHU, 5-FU, and other metabolites .

Q. How does dihydropyrimidine dehydrogenase (DPD) activity influence 5-FDHU pharmacokinetics?

Answer: DPD catalyzes the reduction of 5-FU to 5-FDHU, a rate-limiting step in 5-FU catabolism. Partial DPD deficiency (3–5% prevalence in Europeans) increases 5-FU exposure by 1.5-fold due to reduced 5-FDHU formation, leading to severe toxicities (e.g., myelosuppression, neurotoxicity). Pre-treatment DPD phenotyping via uracil breath tests or plasma dihydrouracil/uracil ratios is critical for dose individualization .

Q. What are the primary metabolic pathways involving 5-FDHU?

Answer: 5-FDHU is further degraded to α-fluoro-β-alanine (FBAL) via β-ureidopropionase. Inherited defects in this pathway (e.g., DPD deficiency) result in prolonged 5-FU retention and toxicity. Enzyme kinetics studies show hepatic and intestinal DPD as key contributors to 5-FDHU formation .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models improve understanding of 5-FDHU variability in cancer patients?

Answer: PopPK models integrating covariates like DPD activity, renal function, and genetic polymorphisms (e.g., DPYD variants) explain interpatient variability. For example, reduced DPD activity correlates with higher 5-FU AUC and lower 5-FDHU levels. Such models guide dose adjustments to minimize toxicity while maintaining efficacy .

Q. What experimental design considerations are critical for comparative pharmacokinetic studies of 5-FU and 5-FDHU?

Answer: Key factors include:

  • Sampling frequency: Frequent early time points (0–4 hr post-dose) to capture 5-FU→5-FDHU conversion kinetics.
  • Dose stratification: Reduced test doses (e.g., 500 mg/m² vs. conventional 2,400 mg/m²) to mitigate toxicity in DPD-deficient cohorts.
  • Analytical validation: Cross-validated LC-MS/MS methods to avoid interference from endogenous uracil .

Q. How do plasma 5-FDHU levels correlate with clinical outcomes in colorectal cancer patients?

Answer: Lower 5-FDHU levels (reflecting impaired DPD activity) correlate with severe 5-FU toxicities (e.g., grade 3–4 neutropenia, diarrhea). Conversely, higher 5-FDHU levels associate with reduced 5-FU efficacy due to rapid catabolism. Target 5-FU AUC ranges (18–28 mg·h/L) require balancing 5-FDHU monitoring and toxicity prediction .

Q. What contradictions exist in current data on 5-FDHU’s role in 5-FU cardiotoxicity?

Answer: While α-fluoro-β-alanine (FBAL) is implicated in 5-FU cardiotoxicity, recent studies suggest 5-FDHU may indirectly contribute by altering myocardial energy metabolism. Discrepancies arise from species-specific differences in DPD expression and FBAL accumulation kinetics, necessitating human cardiac tissue studies .

Methodological Challenges and Solutions

Q. How can researchers address matrix effects in LC-MS/MS quantification of 5-FDHU?

Answer: Strategies include:

  • Ion suppression mitigation: Use of stable isotope-labeled internal standards (e.g., ¹³C-uracil).
  • Sample cleanup: Dual liquid-liquid extraction with ethyl acetate to remove phospholipids.
  • Chromatographic optimization: HSS T3 columns with low aqueous mobile phases to enhance peak separation .

Q. What in vitro models best recapitulate 5-FDHU’s metabolic interactions?

Answer: Primary human hepatocytes and liver microsomes retain DPD activity for 5-FU→5-FDHU conversion. 3D microfluidic co-cultures with intestinal/renal cells improve prediction of systemic 5-FDHU clearance and herb-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.